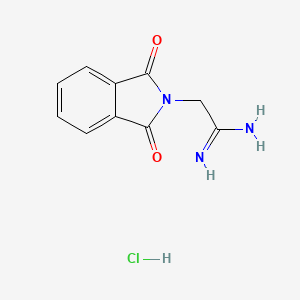

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride

描述

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride (CAS 1920-12-3) is an organic compound with the molecular formula C₁₀H₁₀ClN₃O₂ and a molecular weight of 239.66 g/mol . Structurally, it consists of a phthalimide moiety (1,3-dioxoisoindole) linked to an ethanimidamide group, with a hydrochloride counterion. The compound is commercially available as a powder, stored at room temperature, and classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c11-8(12)5-13-9(14)6-3-1-2-4-7(6)10(13)15;/h1-4H,5H2,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAYKUWBYPDXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1920-12-3 | |

| Record name | 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride typically involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

化学反应分析

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

Major products formed from these reactions include various substituted isoindole derivatives, amine derivatives, and oxides. These products have diverse applications in scientific research and industry .

科学研究应用

Research indicates that 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride exhibits a range of biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

- Cell Line Studies : Derivatives have demonstrated significant cytotoxicity against breast cancer cells (MCF7) with IC50 values in the micromolar range.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable scaffold for drug development. Its applications include:

- Lead Compound Development : Serving as a lead structure for synthesizing more potent derivatives with improved efficacy and selectivity.

- Pharmacological Studies : Used in preclinical studies to evaluate its pharmacokinetics and pharmacodynamics.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of isoindole compounds were tested against multiple cancer cell lines. The results indicated that certain modifications to the isoindole structure significantly enhanced anticancer activity, leading to further exploration of these derivatives as potential chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed notable activity against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .

作用机制

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally and functionally comparable to other amidine- or indole-derived hydrochlorides. Below is a detailed comparison with two closely related compounds:

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide Hydrochloride (CAS 1803596-01-1)

- Molecular Formula : C₁₀H₁₄ClN₃

- Molecular Weight : 211.69 g/mol

- Structural Differences : Replaces the phthalimide group (1,3-dioxoisoindole) with a 2,3-dihydroindole moiety, eliminating the two oxygen atoms in the isoindole ring. This reduces polarity and molecular weight .

- Hazard Profile : Shares identical hazard statements (H302, H315, H319, H335) with the target compound, suggesting similar toxicity and handling requirements .

- Applications : Likely used in analogous synthetic pathways but with altered reactivity due to reduced electron-withdrawing effects from the indole group.

2-Phthalimidoacetamidine Hydrochloride (Synonym for Target Compound)

- Molecular Formula : C₁₀H₁₀ClN₃O₂

- Molecular Weight : 239.66 g/mol

- Key Feature: The phthalimide group enhances electrophilicity, making it reactive in nucleophilic substitution or condensation reactions. This contrasts with non-phthalimide amidines, which may exhibit lower stability under acidic conditions .

Dopamine Hydrochloride (CAS 62-31-7)

- Molecular Formula: C₈H₁₂ClNO₂

- Molecular Weight : 189.64 g/mol

- Structural Contrast : A catecholamine derivative lacking the isoindole or amidine groups. Highlights the diversity of hydrochlorides in bioactivity; dopamine acts as a neurotransmitter, whereas the target compound is likely a synthetic intermediate .

Table 1: Comparative Data

Research Findings and Mechanistic Insights

- Reactivity : The phthalimide group in the target compound likely enhances its utility in forming heterocyclic or peptidomimetic compounds, as seen in analogous amidine derivatives .

- Safety Profile : Both the target compound and 2-(2,3-dihydroindol-1-yl)ethanimidamide HCl share identical hazards, emphasizing the need for stringent handling protocols (e.g., PPE, ventilation) .

- Synthetic Versatility : The hydrochloride salt form improves solubility in polar solvents, facilitating reactions in aqueous or alcoholic media compared to free-base analogs.

生物活性

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H10N2O2

- Molecular Weight : 218.21 g/mol

- CAS Number : Not explicitly listed but related compounds are documented.

Research indicates that compounds containing the isoindole structure exhibit various biological activities, primarily through the modulation of cellular pathways involved in apoptosis and proliferation. For instance, derivatives of isoindole have been shown to enhance reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells by inhibiting thioredoxin reductase (TrxR) and activating apoptosis-related proteins such as Bax and cleaved-caspase 3 .

Antitumor Activity

Several studies have investigated the antitumor potential of isoindole derivatives:

- Cell Lines Tested : Compounds similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines, including SK-BR-3 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .

- Mechanism : The induction of apoptosis via ROS generation and TrxR inhibition has been a consistent finding across studies .

Antioxidant Activity

Isoindole derivatives also exhibit antioxidant properties. A study highlighted that certain N-isoindolines showed excellent antioxidant activity, suggesting a protective role against oxidative stress in biological systems .

Case Studies

- Study on Antiproliferative Effects :

- Mechanistic Insights :

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride, and how can intermediates be optimized?

- Methodology :

- Step 1 : Synthesize the phthalimide core by reacting phthalic anhydride with ethylenediamine in refluxing ethanol. This forms the 1,3-dioxoisoindoline moiety .

- Step 2 : Introduce the ethanimidamide group via nucleophilic substitution. React the phthalimide intermediate with ethanimidamide precursors (e.g., acetamidine hydrochloride) in a polar aprotic solvent (e.g., DMF) under nitrogen .

- Optimization : Use controlled temperature (60–80°C) and catalytic bases (e.g., triethylamine) to enhance reaction efficiency. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Key Techniques :

- 1H/13C NMR : Confirm the phthalimide ring (aromatic protons at δ 7.6–8.1 ppm) and ethanimidamide group (NH₂ signals at δ 6.5–7.0 ppm). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending modes (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₀H₁₀ClN₃O₂: calculated [M+H]⁺ = 240.0534) .

Q. What are the common reaction pathways involving this compound, and how do reaction conditions influence selectivity?

- Reactivity :

- Acylation : The ethanimidamide group acts as a nucleophile, enabling reactions with acyl chlorides or anhydrides to form amidine derivatives .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phthalimide ring to a phthalane derivative, altering electronic properties .

Advanced Research Questions

Q. How can crystallization conditions be optimized to resolve impurities in the final product?

- Approach :

- Solvent Screening : Test mixtures like ethanol/water or methanol/ethyl acetate. achieved high-purity phthalimide esters using acetic acid or methanol .

- Gradient Cooling : Slowly reduce temperature from 60°C to 4°C to promote crystal growth and exclude impurities.

- Characterization : Use X-ray crystallography (SHELXL refinement) to confirm crystal structure and purity .

Q. What strategies address contradictory data in reaction outcomes, such as unexpected stereochemistry or byproducts?

- Case Study : If a reaction yields an unanticipated isomer:

- Step 1 : Re-analyze NMR data (e.g., NOESY for spatial proximity) to distinguish isomers.

- Step 2 : Perform computational modeling (DFT) to predict stability of possible conformers .

- Step 3 : Validate with single-crystal X-ray diffraction to unambiguously assign structure .

Q. How does this compound perform as a building block in medicinal chemistry, particularly for targeting enzyme active sites?

- Application :

- Pharmacophore Design : The phthalimide moiety mimics aromatic substrates in enzymes (e.g., proteases), while the ethanimidamide group can form hydrogen bonds with catalytic residues .

- Case Example : Similar compounds in showed antioxidant activity, suggesting potential for designing inhibitors against oxidative stress-related targets .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility, and how can they be mitigated?

- Scalability Issues :

- Heat Dissipation : Exothermic reactions (e.g., acylation) require jacketed reactors with precise temperature control to avoid side reactions .

- Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective large-scale purification .

- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。